molecular formula C13H21NO3 B1239403 Macrophylline CAS No. 27841-97-0

Macrophylline

Cat. No.: B1239403
CAS No.: 27841-97-0
M. Wt: 239.31 g/mol
InChI Key: LVZCTOQMFLAKLI-CSZIUDOQSA-N
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Biochemical Analysis

Biochemical Properties

Macrophylline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with liver microsomes, where it undergoes metabolism. The nature of these interactions involves the modification of this compound by liver enzymes, leading to its biotransformation . Additionally, this compound’s interaction with lung microsomes, although to a lesser extent, also contributes to its metabolic profile .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cytotoxicity in certain cell lines, reducing cell viability significantly . This cytotoxic effect is likely mediated through the disruption of cellular signaling pathways and alterations in gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes in the liver, leading to its biotransformation. This binding interaction results in the inhibition of certain enzymatic activities, thereby altering the metabolic profile of the compound . Additionally, this compound’s interaction with cellular receptors can lead to changes in gene expression, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s stability and degradation are influenced by various factors, including temperature and pH . Over time, this compound undergoes degradation, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects. At higher doses, it can cause significant toxicity, including liver damage and other adverse effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage management when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by liver enzymes. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These interactions lead to the formation of various metabolites, which can further influence the biological activity of this compound. The metabolic pathways of this compound also involve the participation of cofactors, which are essential for the enzymatic reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with transport proteins in the liver, facilitating its uptake and distribution . The localization and accumulation of this compound within cells are influenced by these interactions, which can affect its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism . This localization is essential for its role in modulating cellular processes and influencing cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of macrophylline involves several key steps, starting from readily available starting materials. One common synthetic route includes the Pictet-Spengler reaction, which involves the condensation of tryptophan with an aldehyde, followed by decarboxylation and aromatization . This method provides a convenient pathway to obtain the pyrrolizidine core structure.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the Rauwolfia plant. The extraction process includes maceration of the plant material, followed by solvent extraction and purification using chromatographic techniques . This method ensures the isolation of this compound in sufficient quantities for research and industrial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZCTOQMFLAKLI-CSZIUDOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1C2CCCN2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128848
Record name [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27841-97-0
Record name [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27841-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macrophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is macrophylline and where is it found?

A1: this compound is a tetracyclic oxindole alkaloid found in the Uncaria macrophylla plant. [, , ] This plant species has been traditionally used for its medicinal properties. [, ]

Q2: What are the biological activities reported for this compound and other related compounds found in Uncaria macrophylla?

A2: While this compound's specific biological activity hasn't been extensively studied, other alkaloids isolated alongside it from Uncaria macrophylla have shown promising activities. For example, corynantheidine exhibited moderate cytotoxicity against HL-60 and SW480 cells, [] while dihydrocorynantheine demonstrated significant vasodilating activity. [] Additionally, macrophyllines C and D, along with isorhynchophylline and corynoxine, showed weak anti-HIV activities. []

Q3: What is the chemical structure of this compound?

A3: this compound, alongside its structural analogs norsuaveoline and suaveoline, belongs to a class of compounds featuring a characteristic pyridine ring. [, ] These molecules are structurally classified as indole alkaloids, which are characterized by the presence of an indole ring system. [, ]

Q4: Have there been any total syntheses of this compound reported?

A4: Yes, efficient total syntheses of this compound have been achieved using a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence. [, ] This method, starting from propargyl amines and unsaturated carbonyl compounds, allows for the rapid construction of the pyridine ring, a key structural feature of this compound. [, ] This approach enables access to this compound and related compounds for further biological evaluation.

Q5: Are there alternative synthetic approaches to access this compound and its structural analogs?

A5: Yes, an enantioselective total synthesis of suaveoline, a structural analog of this compound, was accomplished utilizing a novel intramolecular aza-Prins cyclization. [] This method, employing bismuth tribromide (BiBr3), facilitated the construction of the crucial 9-azabicyclo[3.3.1]nonane core present in these alkaloids. [] This strategy holds promise for the synthesis of other members within the macroline and sarpagine indole alkaloid families. []

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